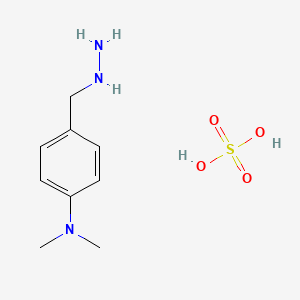
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to an aniline ring, which is further substituted with two methyl groups. The sulfate salt form enhances its solubility in water, making it suitable for various applications in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate typically involves the following steps:
Formation of the Hydrazinylmethyl Intermediate: This step involves the reaction of formaldehyde with hydrazine hydrate to form hydrazinomethane.
Substitution Reaction: The hydrazinomethane is then reacted with N,N-dimethylaniline under acidic conditions to form 4-(Hydrazinylmethyl)-N,N-dimethylaniline.
Sulfonation: The final step involves the reaction of 4-(Hydrazinylmethyl)-N,N-dimethylaniline with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Scientific Research Applications
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydrazinylmethyl)aniline sulfate
- N,N-Dimethyl-4-(hydrazinylmethyl)aniline hydrochloride
- 4-(Hydrazinylmethyl)-N-methylaniline sulfate
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and dimethyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C9H17N3O4S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)-N,N-dimethylaniline;sulfuric acid |
InChI |
InChI=1S/C9H15N3.H2O4S/c1-12(2)9-5-3-8(4-6-9)7-11-10;1-5(2,3)4/h3-6,11H,7,10H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
LGLOSRYAXYTRMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)





![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)






